molecular formula C12H16N2 B12565070 1,2,3,5-Tetramethyl-1H-indol-6-amine CAS No. 177724-22-0

1,2,3,5-Tetramethyl-1H-indol-6-amine

Cat. No.: B12565070
CAS No.: 177724-22-0
M. Wt: 188.27 g/mol
InChI Key: LVCRNOMQIGBNBT-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic molecules with significant biological activity . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,2,3,5-Tetramethyl-1H-indol-6-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,2,3,5-Tetramethyl-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Anticancer Activity

Research indicates that 1,2,3,5-tetramethyl-1H-indol-6-amine exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and influence various signaling pathways involved in tumor growth.

Case Study:
A study demonstrated that this compound could inhibit the growth of A549 lung adenocarcinoma cells. The mechanism involves modulation of apoptosis-related proteins and interference with cell cycle progression .

STING Pathway Modulation

The compound has been explored for its role as an inhibitor of the stimulator of interferon genes (STING) pathway. This pathway is crucial for immune response regulation, and compounds that modulate it can have therapeutic implications for autoimmune diseases and cancer.

Findings:
In a structure-activity relationship study, this compound analogs showed enhanced inhibition of STING phosphorylation compared to reference compounds . This suggests potential applications in developing new immunotherapies.

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes:

  • Apoptosis Induction : Influences cellular apoptosis through modulation of Bcl-2 family proteins.
  • Signal Transduction : Affects pathways such as MAPK and PI3K/Akt, which are critical in cancer cell survival and proliferation.

Comparative Analysis with Related Compounds

Compound NameStructural DifferencesUnique Properties
1,2,3,3-Tetramethylindolin-5-amineVariation in indole ring structureDifferent reactivity patterns due to structural changes
1-MethylindoleOnly one methyl group substitutionExhibits distinct biological activities
5-MethoxyindolePresence of methoxy group at position 5Enhanced solubility and unique reactivity

This table highlights how structural variations among indole derivatives can lead to different chemical behaviors and biological activities .

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetramethyl-1H-indol-6-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

1,2,3,5-Tetramethyl-1H-indol-6-amine can be compared with other indole derivatives such as:

Properties

CAS No.

177724-22-0

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1,2,3,5-tetramethylindol-6-amine

InChI

InChI=1S/C12H16N2/c1-7-5-10-8(2)9(3)14(4)12(10)6-11(7)13/h5-6H,13H2,1-4H3

InChI Key

LVCRNOMQIGBNBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)N(C(=C2C)C)C

Origin of Product

United States

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